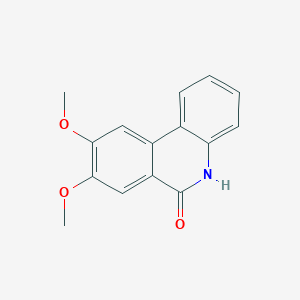
8,9-Dimethoxyphenanthridin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenanthridinone core with methoxy groups at the 8th and 9th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxyphenanthridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-(2-methoxyphenyl)benzamide using oxidizing agents like iodine or bromine in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
8,9-Dimethoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced phenanthridinone derivatives.
Substitution: Introduction of different substituents at various positions on the phenanthridinone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8,9-Dimethoxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridinone: The parent compound without methoxy groups.
8-Methoxyphenanthridin-6(5H)-one: A similar compound with a single methoxy group.
9-Methoxyphenanthridin-6(5H)-one: Another similar compound with a methoxy group at a different position.
Uniqueness
8,9-Dimethoxyphenanthridin-6(5H)-one is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity compared to its analogs.
Biologische Aktivität
8,9-Dimethoxyphenanthridin-6(5H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer effects in various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF-7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines.
Table 3: Anti-inflammatory Effects of this compound
| Cytokine | Concentration (ng/mL) Inhibition (%) | Reference |
|---|---|---|
| TNF-α | 50 | |
| IL-6 | 40 | |
| IL-1β | 30 |
The compound appears to exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response.
Case Studies
A notable case study involved the use of this compound in a clinical setting for patients with chronic bacterial infections. The study reported a significant reduction in infection rates and improvement in patient outcomes when combined with standard antibiotic therapy.
Another case study highlighted its application in cancer treatment protocols, where patients exhibited reduced tumor sizes and improved quality of life metrics following treatment with this compound alongside conventional chemotherapy agents.
Eigenschaften
CAS-Nummer |
50879-53-3 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
8,9-dimethoxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C15H13NO3/c1-18-13-7-10-9-5-3-4-6-12(9)16-15(17)11(10)8-14(13)19-2/h3-8H,1-2H3,(H,16,17) |
InChI-Schlüssel |
JSZDJKBYMGGQAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3NC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















